Evidence Gap Declaration: Absence of Verifiable Quantitative Differentiation Data
An exhaustive search of public literature, patent databases (including WIPO, USPTO, and EPO), and authoritative biochemical databases (BindingDB, ChEMBL, PubChem BioAssay) returned no primary research articles or granted patents that report quantitative IC₅₀, Kd, selectivity panel, cellular efficacy, or ADME/T data for 1-(3-((5‑fluoropyrimidin‑2‑yl)oxy)pyrrolidin‑1‑yl)-2-(pyridin‑4‑ylthio)ethanone (CAS 2034500‑93‑9) . In contrast, structurally related 5‑fluoropyrimidin‑2‑yl‑pyrrolidine compounds are exemplified as RIPK1 inhibitors in US Patent 11,203,600 B2 (e.g., Examples 280 and 281; IC₅₀ <100 nM against human RIPK1), and GCN2 inhibitors bearing the 5‑fluoropyrimidin‑2‑yl motif are claimed in multiple recent patent applications (e.g., WO 2025/034053 A1, US 2023/0271939 A1) [1][2]. However, none of these documents specifically exemplify or provide data for the title compound . Consequently, no direct head-to-head, cross-study, or class-level quantitative differentiation can currently be substantiated .
| Evidence Dimension | Quantitative target engagement / selectivity panel data |
|---|---|
| Target Compound Data | No data available in public domain |
| Comparator Or Baseline | RIPK1 inhibitors: US11203600 Examples 280/281 (IC₅₀ <100 nM); GCN2 inhibitors: GCN2iB (IC₅₀ 2.4 nM, >99.5 % inhibition in 468‑kinase panel); JAK inhibitors: multiple pyrrolo[2,3‑d]pyrimidine series with reported IC₅₀ values |
| Quantified Difference | Cannot be calculated |
| Conditions | N/A — no assay data located for CAS 2034500-93-9 |
Why This Matters
Procurement decisions for this compound must currently be driven by structural novelty and the intent to generate de‑novo profiling data, rather than by existing quantitative superiority over specific analogs.
- [1] Denali Therapeutics. US Patent 11,203,600 B2. Kinase inhibitors and uses thereof. Issued 2021-12-21. https://patents.google.com/patent/US11203600B2/en View Source
- [2] IP2IPO Innovations Ltd. WO 2025/034053 A1. GCN2 Inhibitor. Published 2025-02-13. https://patentscope.wipo.int/search/en/detail.jsf?docId=US467040626 View Source
